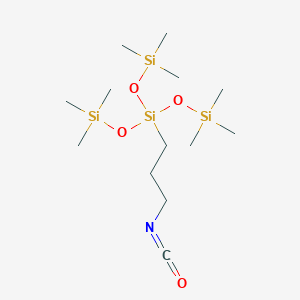
2-Methoxy-6-methylpyridine-3-carbaldehyde
Vue d'ensemble
Description
“2-Methoxy-6-methylpyridine-3-carbaldehyde” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the information might be under a slightly different name or structure.
Synthesis Analysis
The synthesis of similar compounds often involves treatment with sodium cyanide (NaCN)2. However, the exact synthesis process for “2-Methoxy-6-methylpyridine-3-carbaldehyde” is not readily available in the sources retrieved.
Molecular Structure Analysis
The molecular structure of a similar compound, “3-methoxy-6-methylpyridine-2-carbaldehyde”, has a molecular weight of 151.161. The InChI code is 1S/C8H9NO2/c1-6-3-4-8(11-2)7(5-10)9-6/h3-5H,1-2H31. However, the exact molecular structure of “2-Methoxy-6-methylpyridine-3-carbaldehyde” is not specified in the sources retrieved.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “2-Methoxy-6-methylpyridine-3-carbaldehyde”. However, similar compounds are often used in the study of protein-protein interactions (PPIs), including low abundant sub-complexes, in structural biology3.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-methoxy-6-methylpyridine-2-carbaldehyde”, include a molecular weight of 151.161, a storage temperature of 4 degrees Celsius1, and it is a powder in physical form1. However, the exact physical and chemical properties of “2-Methoxy-6-methylpyridine-3-carbaldehyde” are not specified in the sources retrieved.Applications De Recherche Scientifique
Synthetic Applications
Research demonstrates that pyridine derivatives serve as key intermediates in the synthesis of complex molecules. For instance, the use of pyridine and its derivatives in the synthesis of pyrido[2,3-d]pyrimidines from aminopyrimidinecarbaldehydes highlights the role of such compounds in heterocyclic chemistry, providing pathways to novel pharmaceuticals and materials (Perandones & Soto, 1998).
Material Science
In material science, pyridine carbaldehydes have been utilized in the development of new materials, such as the creation of nickel(II) carboxylate complexes. These complexes, synthesized using 6-methylpyridine-2-carbaldehydeoxime, show diverse structural properties and potential magnetic applications, illustrating the versatility of pyridine derivatives in designing functional materials (Escuer et al., 2011).
Photophysical Studies
The study of photophysical properties of molecules like 1-methoxypyrene-2-carbaldehyde underlines the potential of pyridine derivatives in understanding photophysical phenomena, including excited state intramolecular proton transfer (ESIPT) processes. Such studies can inform the design of advanced photonic and electronic devices by elucidating the behavior of molecules under excitation (Yin et al., 2016).
Catalysis
Pyridine derivatives play a significant role in catalysis, as evidenced by their use in atom transfer radical polymerization (ATRP). Studies have shown that 2-pyridinecarbaldehyde imines can effectively initiate ATRP, highlighting the utility of pyridine-based ligands in polymer synthesis and potentially expanding the toolkit for controlled radical polymerization techniques (Haddleton et al., 1997).
Safety And Hazards
The safety and hazards of a similar compound, “3-methoxy-6-methylpyridine-2-carbaldehyde”, include hazard statements such as H302, H315, H319, H3351. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P5011. However, the exact safety and hazards of “2-Methoxy-6-methylpyridine-3-carbaldehyde” are not specified in the sources retrieved.
Orientations Futures
There is limited information available on the future directions of “2-Methoxy-6-methylpyridine-3-carbaldehyde”. However, similar compounds are often used in the study of protein-protein interactions (PPIs), indicating potential future directions in this area3.
Please note that this analysis is based on the limited information available and may not fully represent “2-Methoxy-6-methylpyridine-3-carbaldehyde”. For a more accurate and comprehensive analysis, further research and consultation with a chemical expert is recommended.
Propriétés
IUPAC Name |
2-methoxy-6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-7(5-10)8(9-6)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSIETZSUHVPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551194 | |
| Record name | 2-Methoxy-6-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-methylpyridine-3-carbaldehyde | |
CAS RN |
72918-04-8 | |
| Record name | 2-Methoxy-6-methyl-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72918-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B1611031.png)
![8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine](/img/structure/B1611032.png)
![1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione](/img/structure/B1611033.png)

![2-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1611037.png)






